molecular formula C8H7ClFNO B12853207 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one CAS No. 68438-31-3

1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one

Cat. No.: B12853207
CAS No.: 68438-31-3
M. Wt: 187.60 g/mol
InChI Key: XBTKYOAFXCUFDM-UHFFFAOYSA-N
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Description

1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one is a halogenated aromatic ketone featuring a 2-amino-6-fluorophenyl group attached to a 2-chloroethanone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₈H₆ClFNO, with a molecular weight of approximately 201.63 g/mol (estimated based on analogs) . The amino group at the 2-position and fluorine at the 6-position on the aromatic ring contribute to its electronic and steric properties, influencing reactivity and interactions in downstream reactions.

Properties

CAS No.

68438-31-3

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

1-(2-amino-6-fluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H7ClFNO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4,11H2

InChI Key

XBTKYOAFXCUFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CCl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one typically involves the reaction of 2-amino-6-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acid/base to yield corresponding acids or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

For instance, derivatives of this compound have been explored for their potential as inhibitors of soluble epoxide hydrolase (sEH), which is involved in inflammatory processes. Inhibiting sEH has been linked to reduced inflammation and pain relief, making these derivatives candidates for treating conditions such as rheumatoid arthritis and sepsis .

Anti-inflammatory Agents

Research indicates that compounds similar to this compound can exhibit significant anti-inflammatory properties. By inhibiting pathways associated with inflammation, these compounds may offer therapeutic benefits in conditions characterized by excessive inflammatory responses .

Biochemical Mechanisms

The mechanism of action for compounds derived from this compound often involves modulation of the arachidonic acid pathway, which is crucial in the inflammatory response. By affecting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), these compounds can alter the levels of pro-inflammatory mediators, leading to reduced inflammation and pain .

Case Study 1: Rheumatoid Arthritis Treatment

A study investigated a derivative of this compound for its efficacy in treating rheumatoid arthritis. The results showed that this compound significantly decreased levels of inflammatory markers such as IL-6 and TNF-α in animal models, suggesting its potential as a therapeutic agent against chronic inflammatory diseases .

Case Study 2: Sepsis Management

Another research focused on the application of this compound in models of sepsis. It was found that treatment with derivatives led to improved survival rates and reduced systemic inflammation, indicating a promising role in managing sepsis-related complications .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget EnzymeEfficacy Level
This compoundAnti-inflammatorySoluble epoxide hydrolaseHigh
Derivative APain reliefCOXModerate
Derivative BAnti-inflammatoryLOXHigh
Derivative CCytokine inhibitionIL-6High

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting the catalytic function and altering the biochemical pathways. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Electronic Effects

  • Fluorine vs. Bromine : Fluorine’s electronegativity increases the electron-deficient nature of the aromatic ring, favoring nucleophilic substitution. Bromine’s polarizability enhances resonance effects, altering reaction pathways (e.g., Suzuki couplings) .

Steric and Solubility Considerations

  • Methyl and Cyclopropyl Groups : Steric hindrance from methyl or cyclopropyl groups reduces accessibility to reactive sites, impacting reaction yields. Cyclopropyl derivatives may exhibit enhanced lipophilicity .
  • Trifluoroethyl Groups : Highly electronegative trifluoro groups reduce solubility in aqueous media but improve permeability in lipid bilayers .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Ketone Structure Notable Applications/Properties Reference
This compound C₈H₆ClFNO 201.63 2-amino, 6-fluoro 2-chloroethanone Pharmaceutical intermediate
1-(2-Amino-5-bromophenyl)-2-chloroethan-1-one C₈H₆BrClNO 263.52 2-amino, 5-bromo 2-chloroethanone Fluorescent probe synthesis
1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethan-1-one C₈H₅ClF₃NO 223.58 2-amino, 3-chloro 2,2,2-trifluoroethanone High metabolic stability
1-[1-(4-bromophenyl)cyclopropyl]-2-chloroethan-1-one C₁₁H₁₀BrClO 273.55 4-bromo, cyclopropyl 2-chloroethanone Crystallography studies

Biological Activity

1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring an amino group and a chlorine atom, suggests potential applications in various therapeutic areas, including cancer treatment, antimicrobial activity, and enzyme inhibition. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

The compound can be described by the following structural formula:

C9H9ClFN2O\text{C}_9\text{H}_9\text{ClF}\text{N}_2\text{O}

Key Functional Groups:

  • Amino Group (-NH2) : Contributes to biological interactions and solubility.
  • Chloro Group (-Cl) : Enhances reactivity and potential for substitution reactions.
  • Fluorine Atom (F) : Increases lipophilicity and may influence binding affinity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the amino and fluorine groups enhances its binding affinity to target molecules, making it a valuable probe in biochemical studies.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown that they can induce apoptosis in breast cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study:
A study investigating the cytotoxic effects of structurally similar compounds demonstrated that modifications to the amino group significantly influenced their potency against cancer cell lines. Specifically, compounds with enhanced electron-withdrawing groups showed increased cytotoxicity compared to their less substituted analogs .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary results suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes. This feature makes it a candidate for further investigation in drug development targeting metabolic disorders or cancers .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

Data Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerateModerateYes
1-(2-Amino-6-fluorophenyl)ethanoneLowLowNo
2-Amino-6-fluorobenzaldehydeHighModerateYes

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization occurs.
  • Ventilation : Perform reactions in a fume hood to minimize inhalation risks.
  • Waste Disposal : Segregate waste into halogenated organic containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .
  • Emergency Measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent uncontrolled reactions.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Chlorination of Precursors : React 1-(2-amino-6-fluorophenyl)ethanone (CAS 869937-08-6) with chlorinating agents like sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of ketone to SO₂Cl₂) and reaction time (4–6 hr) to minimize byproducts. Post-reaction, purify via column chromatography (SiO₂, gradient elution with hexane/EtOAc) .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Expect aromatic protons at δ 6.8–7.4 ppm (split due to fluorine coupling), a singlet for the amino group (δ ~5.2 ppm, exchangeable), and a carbonyl carbon at δ ~200 ppm in ¹³C NMR.
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H stretches (amine) at ~3300–3500 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 201.6 (C₈H₇ClFNO⁺) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges might arise?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data. Index reflections with SHELXD and refine using SHELXL.
  • Challenges :
  • Disorder : The chloro and fluoro substituents may exhibit positional disorder. Apply PART and SUMP instructions in SHELXL to model partial occupancy.
  • Hydrogen Bonding : Use DFIX restraints for N-H···O=C interactions based on hydrogen bonding patterns observed in similar fluorophenyl ketones .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and validate with PLATON’s ADDSYM to detect missed symmetry .

Q. How do hydrogen bonding interactions influence the crystal packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Identify motifs using Etter’s notation. For example, a D motif (donor-acceptor) may form between the amine N-H and carbonyl O.
  • Packing Effects : Intermolecular N-H···O bonds often create chains (C(4) motifs) along the crystallographic a-axis, stabilizing the lattice. Fluorine’s electronegativity may induce C-F···H-C interactions, contributing to layered packing .

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated IR/NMR spectra with experimental data.
  • Troubleshooting :
  • Solvent Effects : Include solvent (e.g., DMSO) in calculations using the PCM model to align chemical shifts.
  • Tautomerism : If amine protonation or keto-enol tautomerism is suspected, model all possible states and compare energy minima .

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